

Diastereoselective Synthesis of *trans*-3-Phenyl-D-proline: A Technical Guide

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Compound of Interest

Compound Name: *trans*-3-Phenyl-D-proline

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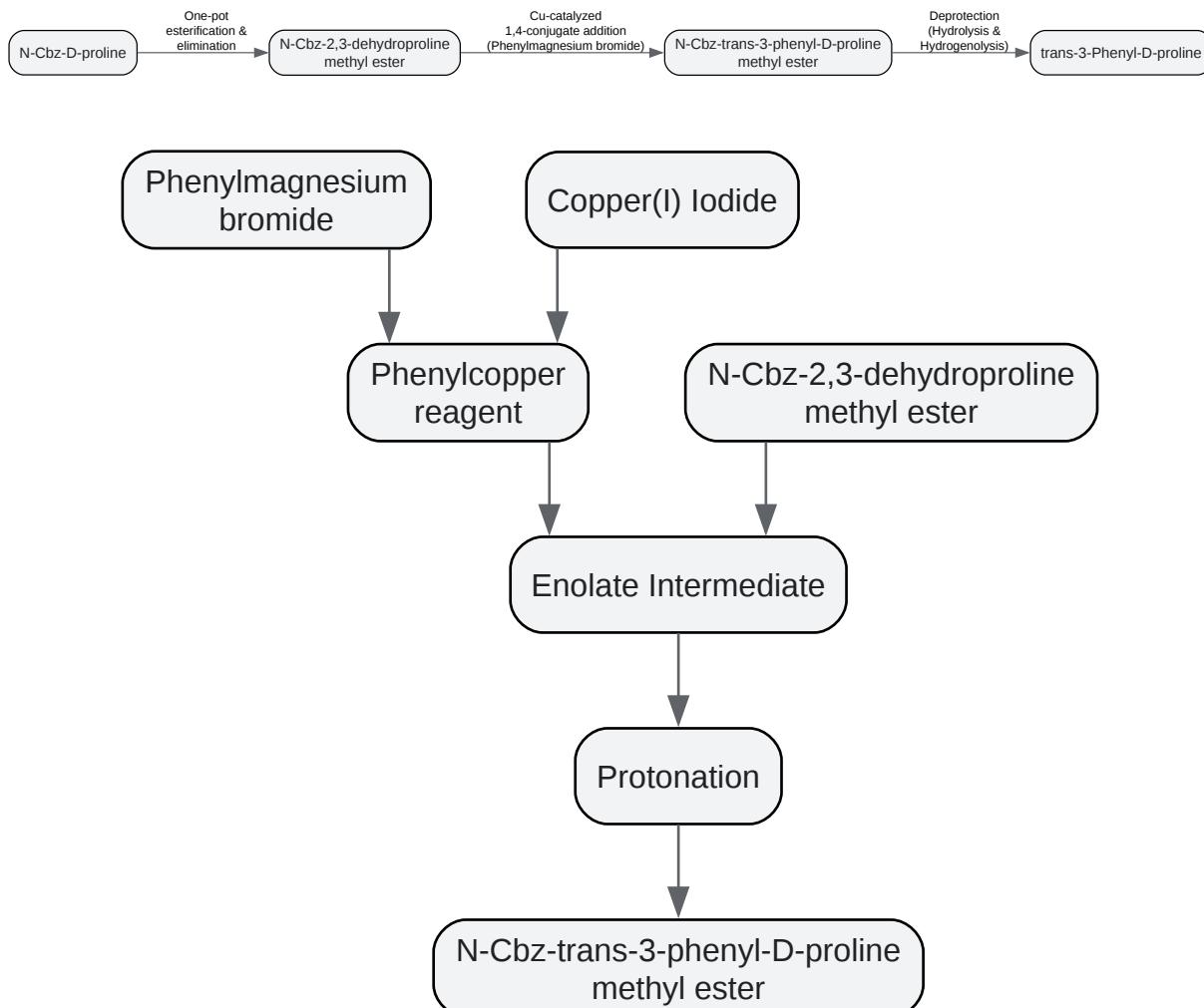
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and highly diastereoselective method for the synthesis of ***trans*-3-Phenyl-D-proline**, a valuable chiral building block in medicinal chemistry and drug development. The core of this synthesis revolves around a copper-catalyzed 1,4-conjugate addition of a phenyl group to an N-protected 2,3-dehydroproline ester, followed by deprotection steps. This method offers excellent control over stereochemistry, leading predominantly to the desired *trans* isomer.

I. Synthetic Strategy Overview

The overall synthetic pathway can be summarized in three main stages:

- Preparation of the Michael Acceptor: Synthesis of the key intermediate, N-Cbz-2,3-dehydroproline methyl ester, from a suitable proline derivative.
- Diastereoselective 1,4-Conjugate Addition: The copper-catalyzed addition of a phenyl Grignard reagent to the dehydroproline ester to introduce the phenyl group at the 3-position with high *trans* selectivity.
- Deprotection: Removal of the N-carbobenzyloxy (Cbz) and methyl ester protecting groups to yield the final product, ***trans*-3-Phenyl-D-proline**.

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